4'-Trifluoromethoxy-biphenyl-3-YL amine

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

4'-Trifluoromethoxy-biphenyl-3-YL amine (CAS 436150-22-0) is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 4' position and a primary amine (-NH₂) at the 3-position. Its molecular formula is C₁₃H₁₀F₃NO with a molecular weight of 253.22 g/mol.

Molecular Formula C13H10F3NO
Molecular Weight 253.22 g/mol
CAS No. 436150-22-0
Cat. No. B1607608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Trifluoromethoxy-biphenyl-3-YL amine
CAS436150-22-0
Molecular FormulaC13H10F3NO
Molecular Weight253.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C13H10F3NO/c14-13(15,16)18-12-6-4-9(5-7-12)10-2-1-3-11(17)8-10/h1-8H,17H2
InChIKeyDFIFGSBRYALIMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Trifluoromethoxy-biphenyl-3-YL amine (CAS 436150-22-0): A High-Purity Biphenylamine Scaffold for Advanced Organic Synthesis and Medicinal Chemistry


4'-Trifluoromethoxy-biphenyl-3-YL amine (CAS 436150-22-0) is a biphenyl derivative featuring a trifluoromethoxy (-OCF₃) substituent at the 4' position and a primary amine (-NH₂) at the 3-position. Its molecular formula is C₁₃H₁₀F₃NO with a molecular weight of 253.22 g/mol . This compound is primarily utilized as a building block or intermediate in organic syntheses, particularly in medicinal chemistry and materials science . The presence of the electron-withdrawing and highly lipophilic trifluoromethoxy group, in conjunction with the biphenyl core and the amine functionality, imparts distinct physicochemical properties that are valuable for modulating molecular interactions in target binding and material behavior .

Why 4'-Trifluoromethoxy-biphenyl-3-YL amine (CAS 436150-22-0) Cannot Be Replaced by Generic Biphenylamines


The 4'-trifluoromethoxy substituent fundamentally alters the electronic and steric profile of the biphenylamine core compared to common analogs like 4'-methoxy, 4'-fluoro, or 4'-trifluoromethyl derivatives. The -OCF₃ group is a strong electron-withdrawing group by induction, yet it can also act as a weak π-donor, leading to a unique balance of properties that cannot be achieved with a simple -CF₃, -F, or -OCH₃ group [1]. Critically, in structure-activity relationship (SAR) studies on biphenyl-based inhibitors, the introduction of a trifluoromethoxy group at the 3' or 4' position has been shown to confer superior potency compared to unsubstituted or CF₃-substituted analogs, as it can establish additional favorable contacts within a target protein's binding pocket [2]. Therefore, substituting this specific compound with a generic analog risks a significant loss in target affinity, metabolic stability, or material performance, making it a non-interchangeable component for precise scientific applications.

Quantitative Differentiation Evidence for 4'-Trifluoromethoxy-biphenyl-3-YL amine (CAS 436150-22-0) vs. Analogs


Superior Enzyme Inhibitory Potency of 3'-Trifluoromethoxy Biphenyl Scaffold Over CF₃ and Unsubstituted Analogs

In a series of biphenyl-based inhibitors of human dihydroorotate dehydrogenase (hDHODH), the compound containing a trifluoromethoxy group at the 3' position (7n) demonstrated the highest inhibitory potency of the series, being 'comparable to that of BQN' (a potent reference inhibitor), whereas the unsubstituted parent (7b) had an IC₅₀ of 11 µM and analogs with a CF₃ group (7d, 7e) showed decreased potency [1]. This establishes the 4'-trifluoromethoxy-3-ylamine scaffold as a privileged motif for achieving high target affinity.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship (SAR)

Enhanced Conformational Preorganization for Target Binding vs. Non-Fluorinated Analogs

Molecular modeling studies on the hDHODH inhibitor series revealed that the presence of fluorine atoms on the biphenyl scaffold (as in compound 7n) stabilizes the bioactive conformation in solution, with a dihedral angle between the benzene ring and amide group of 113.6° closely matching the docking pose (107.1°). In contrast, non-fluorinated analogs (e.g., 7d) suffer a conformational penalty to fit into the enzyme active site, with a solution-phase angle of ~180° needing to adjust to ~106.1° upon binding [1]. The trifluoromethoxy group on 7n further extends to make additional contacts with Tyr38, enhancing binding affinity.

Computational Chemistry Medicinal Chemistry Conformational Analysis

Guaranteed High Purity (≥98%) for Reproducible Synthetic Outcomes vs. Lower-Purity Alternatives

4'-Trifluoromethoxy-biphenyl-3-YL amine (CAS 436150-22-0) is commercially available with a minimum purity specification of 98% (by GC) from multiple suppliers, including Capot Chemical Co., Ltd., which also offers production up to kilogram scale . In comparison, generic or lower-cost alternatives from some vendors may be offered at 95% purity . The higher purity specification minimizes the risk of side reactions from unknown impurities in sensitive coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations), ensuring more predictable yields and cleaner product profiles in multi-step syntheses.

Organic Synthesis Chemical Procurement Building Blocks

Distinct Liquid Crystalline Phase Behavior vs. Methoxy Analog

A direct comparative study of 4-cyano-4'-(trifluoromethoxy)biphenyl (1OCBF₃) with its methoxy analog (1OCB) demonstrated a critical difference in liquid crystalline phase behavior. While 1OCB exhibited a liquid crystalline phase upon cooling from its melting point (51°C) to room temperature, the trifluoromethoxy-substituted compound (1OCBF₃) did not show any liquid crystalline phase under the same conditions [1]. This indicates that the -OCF₃ group, despite being isosteric with -OCH₃, significantly alters intermolecular interactions and packing, a property that can be leveraged for tuning material properties in liquid crystal displays or organic electronics.

Materials Science Liquid Crystals Physical Chemistry

Optimal Scientific and Industrial Use Cases for 4'-Trifluoromethoxy-biphenyl-3-YL amine (CAS 436150-22-0)


Medicinal Chemistry: Lead Optimization of hDHODH Inhibitors and Beyond

4'-Trifluoromethoxy-biphenyl-3-YL amine serves as a validated core scaffold for developing potent inhibitors of human dihydroorotate dehydrogenase (hDHODH). As demonstrated by the >100-fold increase in potency for the closely related 3'-OCF₃ analog (7n) compared to unsubstituted biphenyls [1], this building block provides a privileged starting point for lead optimization. The amine functionality at the 3-position is strategically located for further derivatization (e.g., amidation, sulfonylation, N-arylation) to explore SAR and improve drug-like properties. Its use is recommended for academic and industrial medicinal chemistry groups aiming to develop novel therapeutics for autoimmune diseases, cancer, or viral infections where hDHODH is a validated target.

Materials Science: Design of Fluorinated Liquid Crystals and Organic Electronic Materials

This compound is a valuable precursor for synthesizing advanced materials that leverage the unique properties of the trifluoromethoxy group. Direct evidence shows that replacing a methoxy group with a trifluoromethoxy group in a biphenyl core (as in 1OCBF₃ vs. 1OCB) can eliminate liquid crystalline phase formation [2]. For researchers developing liquid crystal displays (LCDs) or organic light-emitting diodes (OLEDs), 4'-trifluoromethoxy-biphenyl-3-YL amine can be functionalized to introduce the -OCF₃ moiety into target molecules, thereby precisely tuning mesophase behavior, dielectric anisotropy, and birefringence. The amine group allows for easy incorporation into larger conjugated systems or as a hole-transport material component.

Chemical Biology: Development of Affinity Probes and PROTACs

The 3-amino group of this compound provides an ideal handle for conjugation to biotin, fluorescent dyes, or E3 ligase ligands. Given the favorable binding conformation and high potency conferred by the trifluoromethoxy-biphenyl scaffold [1], it is an excellent candidate for creating chemical probes to study hDHODH biology or for designing targeted protein degradation (PROTAC) molecules. The high purity (98%) of commercially available material ensures that the resulting bioconjugates are well-defined and free of amine-containing impurities that could compete in labeling reactions, increasing the reliability of downstream pull-down or cellular imaging experiments.

Organic Synthesis: High-Purity Building Block for Complex Molecule Assembly

As a versatile arylamine building block, 4'-Trifluoromethoxy-biphenyl-3-YL amine (98% purity) is ideally suited for use in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki-Miyaura coupling via diazonium salt formation) and amide bond formations. Its guaranteed high purity minimizes the risk of catalyst poisoning and side reactions, which is critical for the successful synthesis of complex drug candidates or advanced materials on milligram to kilogram scales. Procurement of this specific high-purity grade is recommended over lower-purity alternatives to ensure reproducible results and reduce time lost to troubleshooting failed reactions.

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